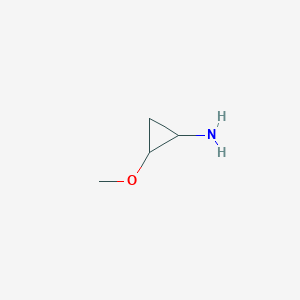

![molecular formula C11H15NO2 B3323862 3-[(2-Phenylethyl)amino]propanoic acid CAS No. 173406-18-3](/img/structure/B3323862.png)

3-[(2-Phenylethyl)amino]propanoic acid

Overview

Description

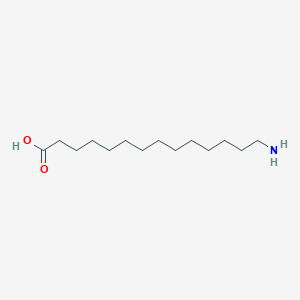

“3-[(2-Phenylethyl)amino]propanoic acid” is a compound that contains an amino group, a carboxyl group, and a side chain or R group . The R group is the part that distinguishes one amino acid from the next . It is also known as 2-amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride .

Molecular Structure Analysis

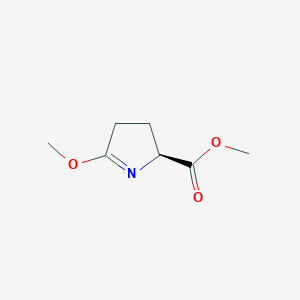

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H16N2O2.2ClH/c1-8(9-5-3-2-4-6-9)13-7-10(12)11(14)15;;/h2-6,8,10,13H,7,12H2,1H3,(H,14,15);2*1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 281.18 . It is a powder at room temperature .Scientific Research Applications

Chlorogenic Acid (CGA) - A Pharmacological Perspective

Chlorogenic Acid (CGA) is a phenolic compound with widespread biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. CGA's role in modulating lipid metabolism and glucose homeostasis suggests its potential in treating metabolic disorders like hepatic steatosis, cardiovascular disease, and diabetes. This review calls for further research to optimize CGA's biological effects, potentially extending to compounds like "3-[(2-Phenylethyl)amino]propanoic acid" (Naveed et al., 2018).

Amino Acids in Food Flavor

Branched aldehydes, derived from amino acids, are critical for flavor in various foods. Understanding the metabolic pathways for these aldehydes can help control their formation, enhancing food flavor profiles. This could hint at the broader implications of amino acid derivatives, including "this compound," in food sciences (Smit et al., 2009).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, structurally similar to "this compound," have shown potential in anticancer research. Their ability to interact with multiple reactive sites makes them candidates for developing new antitumor agents. This review emphasizes the unexplored potential of cinnamic acid derivatives in medicinal research (De et al., 2011).

Caffeic Acid and Alzheimer's Disease

Caffeic Acid (CA), a phenylpropanoic acid derivative, exhibits neuroprotective effects against Alzheimer's disease (AD) models, suggesting therapeutic potentials for related compounds. This review explores CA's anti-AD properties, including antioxidant and anti-inflammatory mechanisms, offering a foundation for future research on similar compounds (Habtemariam, 2017).

Biomedical Applications of Catechol-Conjugated Polymers

Catechol-conjugated polymers, inspired by mussel adhesive proteins, demonstrate significant biomedical applications due to their robust adhesion and biocompatibility. This mini-review discusses chitosan-catechol as a promising adhesive for medical applications, highlighting the potential for developing new biomaterials from amino acid derivatives (Ryu et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-(2-phenylethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJFVIXCJFSAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)